molecular formula C14H12N4O8 B413977 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE

1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B413977
M. Wt: 364.27g/mol
InChI Key: XNLQXFZRHBTXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitrofuran and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE typically involves the reaction of 5-nitrofurfural with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moieties can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitrofuran moieties suggests that it may exhibit activity against a range of microorganisms, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating infections and other diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrofuran moieties can undergo redox reactions, generating reactive intermediates that can damage cellular components. This mechanism is similar to that of other nitrofuran-based compounds, which are known to exert their effects through the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is unique due to the presence of both nitrofuran and piperazine moieties

Properties

Molecular Formula

C14H12N4O8

Molecular Weight

364.27g/mol

IUPAC Name

[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C14H12N4O8/c19-13(9-1-3-11(25-9)17(21)22)15-5-7-16(8-6-15)14(20)10-2-4-12(26-10)18(23)24/h1-4H,5-8H2

InChI Key

XNLQXFZRHBTXNC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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